Counterion-Driven Solubility Enhancement in Organic Solvents: Tosylate vs. Hydrochloride
L-Valine benzyl ester p-toluenesulfonate salt exhibits solubility in a broad spectrum of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. In contrast, the hydrochloride salt (CAS 2462-34-2) of the same benzyl ester core demonstrates a more restricted solubility profile . The p-toluenesulfonate counterion enhances solubility in organic media, which is advantageous for solid-phase peptide synthesis (SPPS) where organic solvent compatibility is critical [1].
| Evidence Dimension | Organic solvent solubility profile |
|---|---|
| Target Compound Data | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Comparator Or Baseline | L-Valine benzyl ester hydrochloride (CAS 2462-34-2): solubility data comparatively limited; commercial sources report solubility only in water and methanol |
| Quantified Difference | Broader organic solvent compatibility (at least 5 additional solvent classes) |
| Conditions | Ambient temperature, qualitative solubility assessment per vendor technical datasheets |
Why This Matters
Broader organic solvent compatibility enables greater flexibility in reaction solvent selection for peptide coupling and deprotection steps, reducing solvent changeover requirements in multi-step syntheses.
- [1] Chemhome123. L-Valine benzyl ester p-toluenesulfonate salt solubility data. View Source
